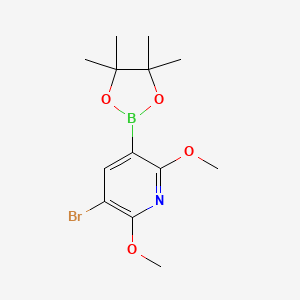
1-ethyl-4-iodo-2-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-iodo-2-(propan-2-yl)benzene is an organic compound with the molecular formula C11H15I It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, an iodine atom, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-iodo-2-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-ethyl-2-(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 1-ethyl-2-(propan-2-yl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols, aldehydes, or carboxylic acids.
- Reduction reactions result in deiodinated benzene derivatives.
科学的研究の応用
1-Ethyl-4-iodo-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-ethyl-4-iodo-2-(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as a leaving group, allowing the introduction of other substituents. The compound’s interactions with biological targets may involve binding to specific receptors or enzymes, influencing their activity and leading to various biological effects.
類似化合物との比較
1-Ethyl-2-(propan-2-yl)benzene: Lacks the iodine substituent, making it less reactive in substitution reactions.
4-Iodo-1-methyl-2-(propan-2-yl)benzene: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
1-Ethyl-4-bromo-2-(propan-2-yl)benzene: Bromine instead of iodine, leading to different reactivity and applications.
Uniqueness: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its specific substitution pattern also influences its chemical behavior and applications in various fields.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4-iodo-2-(propan-2-yl)benzene involves the introduction of an ethyl group, an iodine atom, and a propan-2-yl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Ethyl bromide", "Iodine", "Propan-2-ol", "Sodium hydroxide", "Sodium iodide", "Sulfuric acid", "Sodium bicarbonate", "Magnesium", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of benzene using sulfuric acid and sodium nitrate to obtain bromobenzene.", "Step 2: Alkylation of bromobenzene with ethyl bromide in the presence of magnesium and diethyl ether to obtain ethylbromobenzene.", "Step 3: Reduction of ethylbromobenzene using sodium iodide and propan-2-ol to obtain 1-ethyl-4-iodobenzene.", "Step 4: Alkylation of 1-ethyl-4-iodobenzene with propan-2-yl chloride in the presence of sodium bicarbonate to obtain 1-ethyl-4-iodo-2-(propan-2-yl)benzene." ] } | |
CAS番号 |
1369942-30-2 |
分子式 |
C11H15I |
分子量 |
274.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



